

Clorsulon preparation and solubility for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Clorsulon
Cat. No.:	B1669243

[Get Quote](#)

Application Notes and Protocols for Clorsulon

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the preparation and solubility of **Clorsulon** for laboratory use. It includes quantitative data, experimental protocols, and a diagram illustrating its mechanism of action.

Physicochemical Properties and Solubility

Clorsulon is a white, crystalline powder with a molecular weight of 380.66 g/mol .^[1] It is an antiparasitic agent belonging to the benzenesulphonamide family, primarily used against liver flukes such as *Fasciola hepatica* and *Fasciola gigantica*.^{[2][3]}

Table 1: Solubility of **Clorsulon** in Various Solvents

Solvent	Solubility	Temperature (°C)	Notes
Water (pH 7)	800 mg/L	20	Moderately soluble.[4]
DMSO	≥ 70 mg/mL	Not Specified	Highly soluble.[1] Can be ≥17.05 mg/mL.[5]
Ethanol	~10 mg/mL	Not Specified	Soluble.[6]
Dimethylformamide (DMF)	~15 mg/mL	Not Specified	Soluble.[6]
Methanol	Slightly Soluble	Not Specified	[7][8]
Corn Oil	≥ 2.5 mg/mL (in 10% DMSO)	Not Specified	Used for in vivo formulations.[2]
PEG300/Tween-80/Saline	≥ 2.5 mg/mL	Not Specified	Part of a common in vivo formulation.[2]
SBE-β-CD in Saline	≥ 2.5 mg/mL (in 10% DMSO)	Not Specified	Used for in vivo formulations.[2]

Table 2: Physical Properties of **Clorsulon**

Property	Value
Molecular Formula	C ₈ H ₈ Cl ₃ N ₃ O ₄ S ₂
Molecular Weight	380.66 g/mol [1]
Melting Point	194-203°C[7]
Appearance	White solid/powder[7][9]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of **Clorsulon** in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

- **Clorsulon** powder ($\geq 98\%$ purity)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

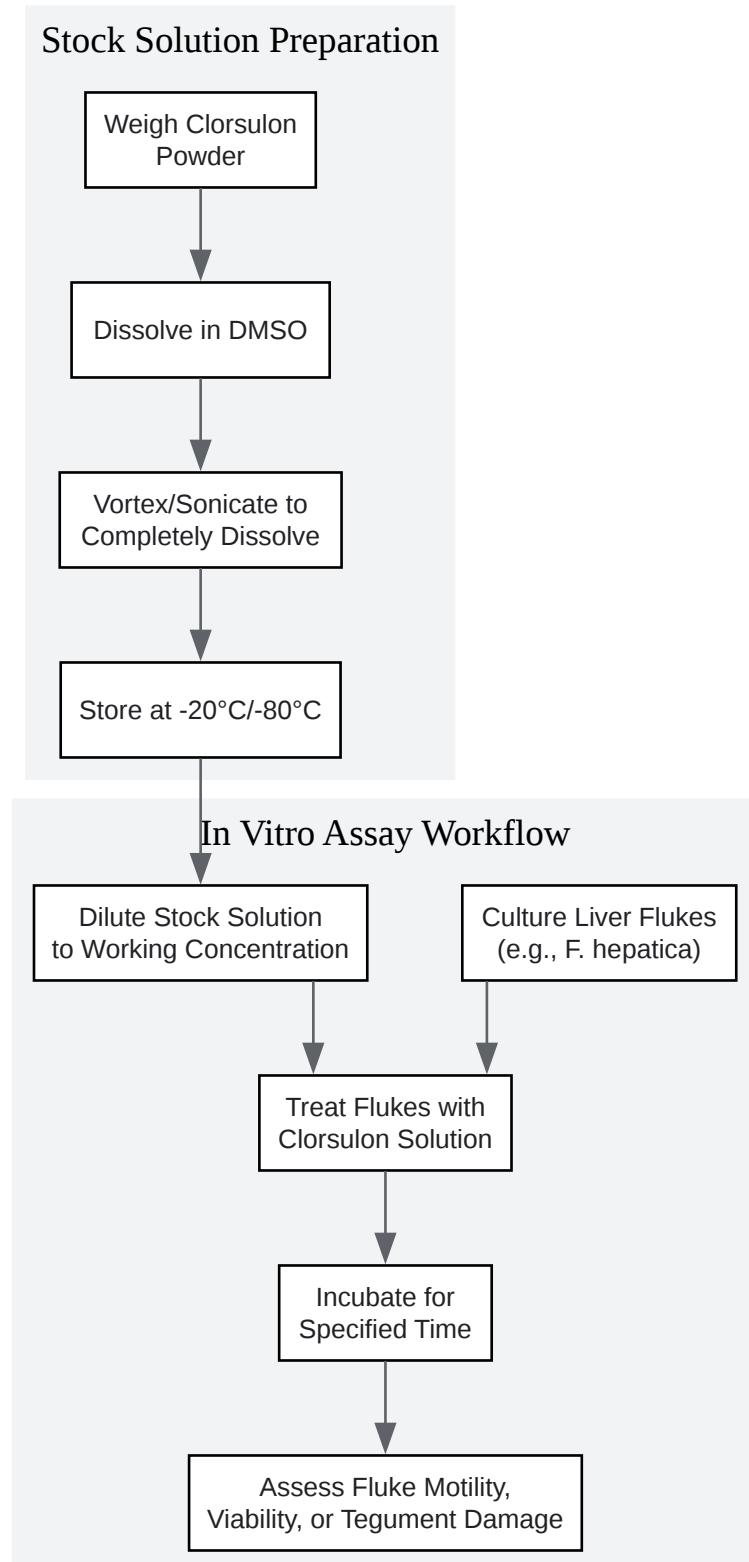
Procedure:

- Accurately weigh the desired amount of **Clorsulon** powder. For a 10 mg/mL stock solution, weigh 10 mg of **Clorsulon**.
- Transfer the weighed **Clorsulon** into a sterile tube.
- Add the appropriate volume of DMSO to achieve the final concentration. For a 10 mg/mL solution, add 1 mL of DMSO.
- Vortex the solution thoroughly until the **Clorsulon** is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[\[2\]](#)
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[\[1\]](#)

This protocol provides a method for preparing a **Clorsulon** formulation suitable for oral administration in animal studies, using a common vehicle of DMSO, PEG300, Tween-80, and saline.

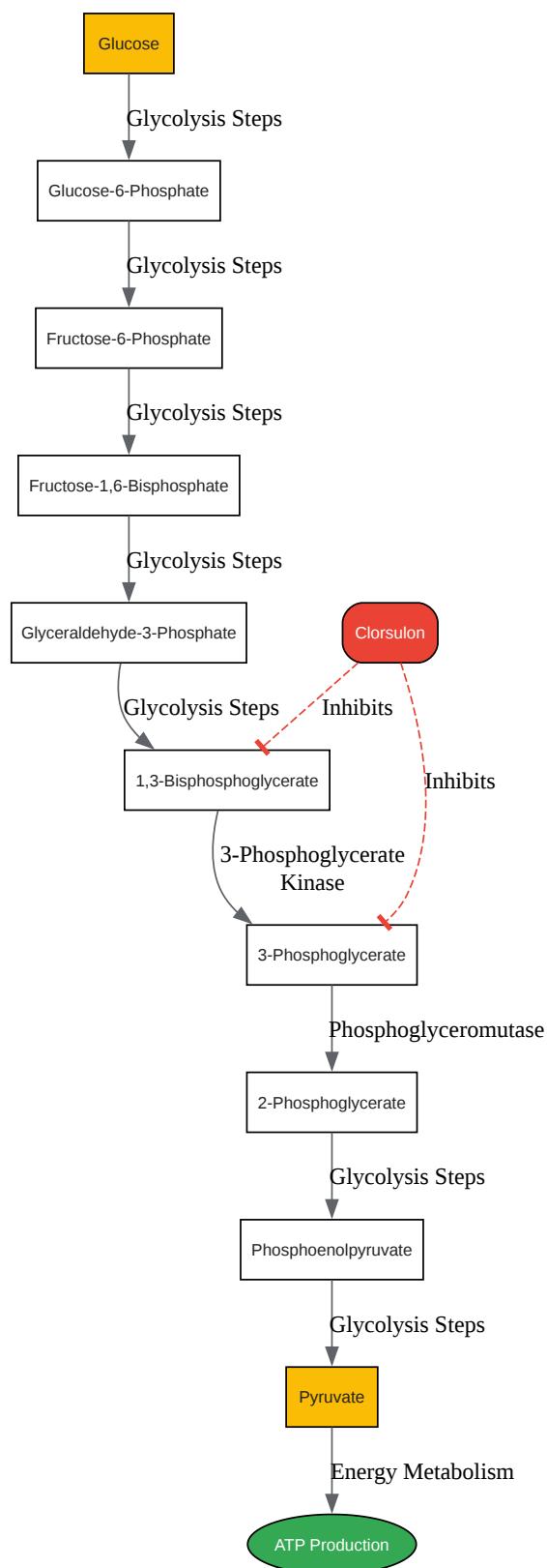
Materials:

- **Clorsulon** stock solution in DMSO (e.g., 25 mg/mL)


- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl in sterile water)
- Sterile tubes
- Pipettes

Procedure:

- This protocol is for a final concentration of ≥ 2.5 mg/mL.[\[2\]](#) The volumes can be scaled as needed.
- In a sterile tube, add 400 μ L of PEG300.
- Add 100 μ L of a 25 mg/mL **Clorsulon** stock solution in DMSO to the PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 to the mixture and mix until a clear solution is formed.
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- The final concentration will be 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[2\]](#)
- Prepare this formulation fresh before each use.


Mechanism of Action: Inhibition of Glycolysis

Clorsulon's primary mechanism of action against liver flukes is the inhibition of the glycolytic pathway, which is the main source of energy for these parasites.[\[3\]](#)[\[10\]](#)[\[11\]](#) Specifically, **Clorsulon** acts as a competitive inhibitor of two key enzymes in glycolysis: 3-phosphoglycerate kinase and phosphoglyceromutase.[\[3\]](#) This inhibition blocks the parasite's ability to utilize glucose, leading to a depletion of ATP and ultimately, parasite death.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Clorsulon** stock solution and its use in an in vitro assay.

[Click to download full resolution via product page](#)

Caption: **Clorsulon** inhibits the glycolytic pathway in liver flukes, blocking ATP production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Coadministration of ivermectin and abamectin affects milk pharmacokinetics of the antiparasitic clorsulon in Assaf sheep [frontiersin.org]
- 4. Clorsulon (Ref: MK-401) [sitem.herts.ac.uk]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Clorsulon | 60200-06-8 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Clorsulon API | Veterinary API Supplier and Exporter [thyknproducts.com]
- 10. wormboss.com.au [wormboss.com.au]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 12. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Clorsulon preparation and solubility for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669243#clorsulon-preparation-and-solubility-for-laboratory-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com